Cas no 1804517-11-0 (Ethyl 2,6-diiodo-4-fluorobenzoate)

Ethyl 2,6-diiodo-4-fluorobenzoate is a fluorinated and iodinated benzoate ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include the presence of both iodine and fluorine substituents, which enhance reactivity in cross-coupling reactions and facilitate further functionalization. The ethyl ester group improves solubility in organic solvents, making it suitable for diverse synthetic transformations. The electron-withdrawing nature of the substituents also influences the compound's electronic properties, aiding in the development of specialized materials or bioactive molecules. This compound is particularly valuable in medicinal chemistry for constructing complex aromatic frameworks. Proper handling is required due to its halogenated structure.
Ethyl 2,6-diiodo-4-fluorobenzoate structure
1804517-11-0 structure
Product name:Ethyl 2,6-diiodo-4-fluorobenzoate
CAS No:1804517-11-0
MF:C9H7FI2O2
MW:419.958030939102
CID:4956651

Ethyl 2,6-diiodo-4-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,6-diiodo-4-fluorobenzoate
    • Inchi: 1S/C9H7FI2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
    • InChI Key: OTSYSLSVBLSIGE-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1C(=O)OCC)I)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3

Ethyl 2,6-diiodo-4-fluorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015006404-500mg
Ethyl 2,6-diiodo-4-fluorobenzoate
1804517-11-0 97%
500mg
815.00 USD 2021-06-21
Alichem
A015006404-250mg
Ethyl 2,6-diiodo-4-fluorobenzoate
1804517-11-0 97%
250mg
499.20 USD 2021-06-21
Alichem
A015006404-1g
Ethyl 2,6-diiodo-4-fluorobenzoate
1804517-11-0 97%
1g
1,490.00 USD 2021-06-21

Additional information on Ethyl 2,6-diiodo-4-fluorobenzoate

Ethyl 2,6-diiodo-4-fluorobenzoate (CAS No. 1804517-11-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2,6-diiodo-4-fluorobenzoate (CAS No. 1804517-11-0) is a fluorinated benzoate derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications. This compound, characterized by the presence of two iodine atoms at the 2- and 6-positions of the benzene ring and a fluorine substituent at the 4-position, serves as a valuable intermediate in the synthesis of various biologically active molecules.

The structural motif of Ethyl 2,6-diiodo-4-fluorobenzoate makes it particularly useful in cross-coupling reactions, which are fundamental to modern drug discovery and development. The iodine atoms facilitate palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of complex molecular architectures. Additionally, the fluorine atom introduces electronic and steric effects that can modulate the pharmacokinetic properties of derived compounds, making this intermediate a preferred choice for medicinal chemists seeking to optimize drug-like characteristics.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The versatility of Ethyl 2,6-diiodo-4-fluorobenzoate as a synthetic building block has been leveraged in several innovative approaches. For instance, researchers have utilized this compound to synthesize small-molecule inhibitors that disrupt critical biological pathways involved in tumor growth and progression. The ability to introduce diverse functional groups through subsequent chemical transformations allows for the generation of libraries of compounds with tailored biological activities.

One notable application of Ethyl 2,6-diiodo-4-fluorobenzoate is in the development of antiviral agents. The structural features of this intermediate have been exploited to create molecules that inhibit viral enzymes essential for replication. By modifying the benzoate core with additional functional groups, scientists have designed compounds that exhibit potent antiviral activity against a range of pathogens. These efforts align with global efforts to combat emerging infectious diseases and highlight the importance of fluorinated benzoates in medicinal chemistry.

The role of Ethyl 2,6-diiodo-4-fluorobenzoate extends beyond small-molecule drug development. It has also found utility in the synthesis of nucleoside analogs, which are crucial for treating viral infections and certain types of cancer. The iodine atoms provide handles for further functionalization, allowing chemists to incorporate nucleobase moieties or other therapeutic groups. This adaptability has led to the discovery of novel nucleoside analogs with improved pharmacological profiles.

Advances in synthetic methodologies have further enhanced the utility of Ethyl 2,6-diiodo-4-fluorobenzoate. Recent innovations in transition metal catalysis have enabled more efficient and selective transformations, reducing reaction times and improving yields. These advancements have made it possible to access complex derivatives of this intermediate more readily than ever before. As a result, pharmaceutical companies and academic institutions are increasingly incorporating this compound into their synthetic strategies for drug discovery.

The impact of Ethyl 2,6-diiodo-4-fluorobenzoate on medicinal chemistry is underscored by its frequent use in high-throughput screening (HTS) campaigns to identify lead compounds for new therapies. The ability to rapidly synthesize large libraries of derivatives allows researchers to screen for biological activity efficiently. This approach has led to the identification of several promising candidates that are now undergoing further optimization.

In conclusion, Ethyl 2,6-diiodo-4-fluorobenzoate (CAS No. 1804517-11-0) is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features make it an ideal candidate for constructing complex biologically active molecules through cross-coupling reactions and other synthetic transformations. The ongoing research into its applications underscores its importance in drug discovery and development efforts aimed at addressing critical health challenges.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk